Catechol sulfate-d4 (sodium)
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Overview
Description
Catechol sulfate-d4 (sodium) is a deuterium-labeled version of catechol sulfate sodium. Deuterium, a stable isotope of hydrogen, is incorporated into the compound, making it useful as a tracer in various scientific studies. This compound is primarily used in research to study the pharmacokinetics and metabolic profiles of drugs .
Preparation Methods
The synthesis of catechol sulfate-d4 (sodium) involves the deuteration of catechol sulfate sodium. Deuteration is the process of replacing hydrogen atoms with deuterium. This can be achieved through various methods, including chemical exchange reactions and catalytic hydrogenation. Industrial production methods for catechol sulfate-d4 (sodium) are similar to those used for other deuterium-labeled compounds, involving the use of deuterated reagents and solvents .
Chemical Reactions Analysis
Catechol sulfate-d4 (sodium) undergoes several types of chemical reactions, including:
Oxidation: Catechol sulfate-d4 can be oxidized to form o-benzoquinone derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert catechol sulfate-d4 back to its parent catechol form. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: Substitution reactions involve replacing one functional group with another.
Scientific Research Applications
Catechol sulfate-d4 (sodium) has a wide range of applications in scientific research:
Chemistry: It is used as a tracer to study reaction mechanisms and pathways.
Biology: The compound helps in understanding metabolic processes and enzyme activities.
Medicine: It is used in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Catechol sulfate-d4 is employed in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of catechol sulfate-d4 (sodium) involves its interaction with various molecular targets. The deuterium atoms in the compound can affect the rate of chemical reactions, providing insights into reaction kinetics and mechanisms. The compound can form stable complexes with metal ions, which can catalyze redox reactions. These interactions can lead to the formation of reactive intermediates, such as semiquinone radicals and o-benzoquinones, which can further react with biomolecules .
Comparison with Similar Compounds
Catechol sulfate-d4 (sodium) is unique due to its deuterium labeling, which distinguishes it from other catechol derivatives. Similar compounds include:
Catechol sulfate sodium: The non-deuterated version of catechol sulfate-d4.
Methylated catechols: Derivatives with methyl groups attached to the catechol ring.
Chlorinated catechols: Catechol derivatives with chlorine atoms substituted on the ring
Catechol sulfate-d4 (sodium) stands out due to its use in tracing and studying the pharmacokinetics of drugs, providing valuable insights that are not possible with non-deuterated compounds.
Properties
Molecular Formula |
C6H5NaO5S |
---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
sodium;2,3,4,5-tetradeuterio-6-sulfooxyphenolate |
InChI |
InChI=1S/C6H6O5S.Na/c7-5-3-1-2-4-6(5)11-12(8,9)10;/h1-4,7H,(H,8,9,10);/q;+1/p-1/i1D,2D,3D,4D; |
InChI Key |
XWUAVKZDVBQNMO-FOMJDCLLSA-M |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[O-])OS(=O)(=O)O)[2H])[2H].[Na+] |
Canonical SMILES |
C1=CC=C(C(=C1)[O-])OS(=O)(=O)O.[Na+] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.